

# Basolite F300: A Comprehensive Technical Review for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Basolite F300*

Cat. No.: *B12053979*

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An in-depth analysis of the synthesis, characterization, and applications of the metal-organic framework **Basolite F300**, with a focus on its emerging role in advanced drug delivery systems.

## Introduction

**Basolite F300**, a commercial iron(III) benzene-1,3,5-tricarboxylate (Fe-BTC) metal-organic framework (MOF), has garnered significant attention within the scientific community.[1][2][3][4] Its unique properties, including a high surface area, large pore volume, and the presence of accessible metal sites, make it a versatile platform for a range of applications, from gas storage and separation to catalysis.[2][5] More recently, the biocompatibility and tunable nature of iron-based MOFs have positioned **Basolite F300** as a promising candidate for advanced drug delivery systems.[6][7] This technical guide provides a comprehensive review of the existing research on **Basolite F300**, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

While the precise crystal structure of the commercial **Basolite F300** is not fully defined, it is widely considered to be structurally similar to the well-characterized MIL-100(Fe).[2] It exhibits a semi-amorphous nature with nanocrystalline domains.[2] This guide will draw upon data from both **Basolite F300** and its structural analogue, MIL-100(Fe), to provide a thorough overview.

## Physicochemical Properties of Basolite F300

The performance of **Basolite F300** in any application is intrinsically linked to its physical and chemical properties. A summary of key quantitative data reported in the literature is presented below.

Property	Reported Value(s)	Units	Reference(s)
BET Surface Area	685 - 1600	m <sup>2</sup> /g	<a href="#">[2]</a> <a href="#">[3]</a>
Pore Volume	~0.6 - 0.9	cm <sup>3</sup> /g	<a href="#">[2]</a>
Bulk Density	0.16 - 0.35	g/cm <sup>3</sup>	
Molecular Formula	C <sub>9</sub> H <sub>3</sub> FeO <sub>6</sub>	<a href="#">[8]</a>	
Molecular Weight	262.96	g/mol	
Thermal Stability	Up to 280-300	°C	<a href="#">[2]</a>

## Synthesis and Activation of Basolite F300

Several methods have been reported for the synthesis of **Basolite F300** and its laboratory-synthesized analogues. These methods influence the material's final properties, such as crystallinity, particle size, and surface area.

### Experimental Protocol: Facile Aqueous Synthesis of Basolite F300-like Material

This protocol describes a rapid, environmentally friendly synthesis of an Fe-BTC material with properties similar to commercial **Basolite F300**.[\[1\]](#)[\[2\]](#)

Materials:

- Iron(III) nitrate nonahydrate (Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O)
- 1,3,5-Benzenetricarboxylic acid (H<sub>3</sub>BTC)
- Deionized water
- Ethanol

#### Procedure:

- Dissolve 1.21 g of  $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  in 15 mL of deionized water.
- Dissolve 0.52 g of  $\text{H}_3\text{BTC}$  in 15 mL of ethanol.
- Rapidly mix the two solutions at room temperature with vigorous stirring.
- A reddish-orange precipitate will form immediately. Continue stirring for 10 minutes.
- Collect the solid product by centrifugation or filtration.
- Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.
- Dry the material under vacuum at 150 °C for 12 hours to activate the framework.

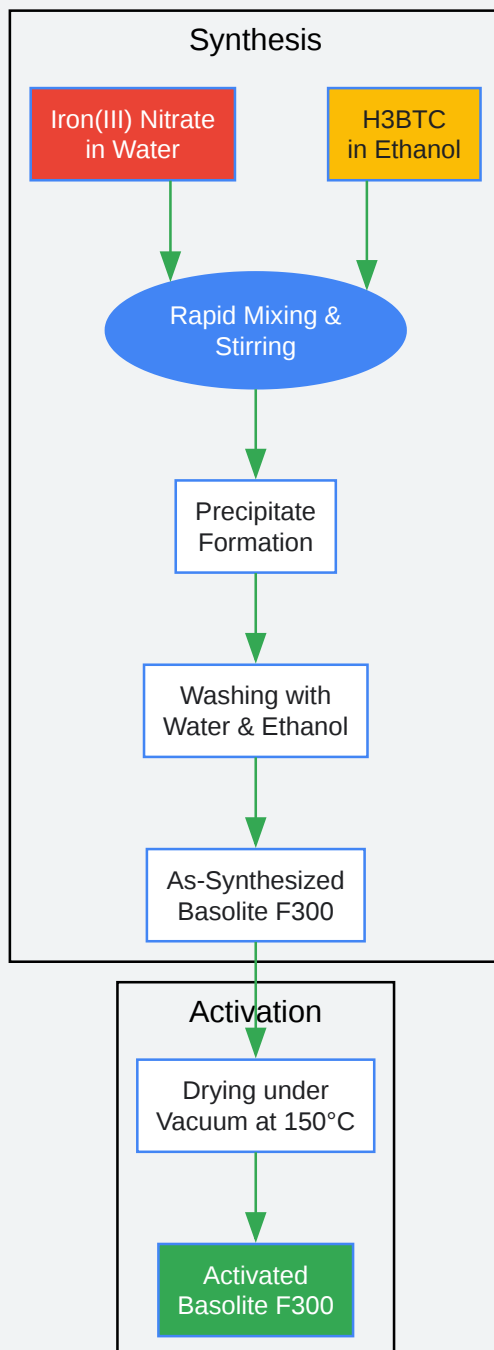
## Activation Protocol

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.

#### Procedure:

- Place the as-synthesized, washed material in a vacuum oven.
- Gradually increase the temperature to 150-180 °C over several hours.
- Maintain the temperature under a dynamic vacuum for 12-24 hours.
- Cool the material to room temperature under vacuum before handling.

## Synthesis and Activation of Basolite F300



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A flowchart illustrating the synthesis and activation process of **Basolite F300**.

## Characterization of Basolite F300

A multi-technique approach is essential to fully characterize the structure, porosity, and stability of **Basolite F300**.

### Experimental Protocols for Characterization

- Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the synthesized material. Data is typically collected using a diffractometer with Cu K $\alpha$  radiation.
- Scanning Electron Microscopy (SEM): To visualize the particle morphology and size distribution. Samples are coated with a conductive material (e.g., gold) before imaging.
- Transmission Electron Microscopy (TEM): To observe the internal structure and nanoparticle dimensions. The sample is dispersed in a solvent and drop-casted onto a TEM grid.
- Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution. The analysis is performed at 77 K after degassing the sample under vacuum.
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the carboxylate linkers to the iron centers.

## Basolite F300 in Drug Delivery

The use of MOFs as drug delivery vehicles is a rapidly expanding field of research.<sup>[9][10][11][12]</sup> Iron-based MOFs like **Basolite F300** are particularly attractive due to the natural biocompatibility of iron.<sup>[6][7]</sup> The high porosity allows for significant drug loading, and the tunable surface chemistry enables controlled release and targeted delivery.<sup>[13][14]</sup>

### Drug Loading and Release: An Overview

Drug molecules can be loaded into **Basolite F300** through various mechanisms, primarily via diffusion into the porous network. The release of the drug is often triggered by changes in the physiological environment, such as pH.<sup>[10]</sup> For instance, the lower pH of tumor

microenvironments can facilitate the degradation of the MOF structure, leading to targeted drug release.<sup>[10]</sup>

## Experimental Protocol: Loading of Doxorubicin (DOX) into Basolite F300

This protocol is based on procedures reported for the loading of DOX into MIL-100(Fe).<sup>[6]</sup>

Materials:

- Activated **Basolite F300**
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water

Procedure:

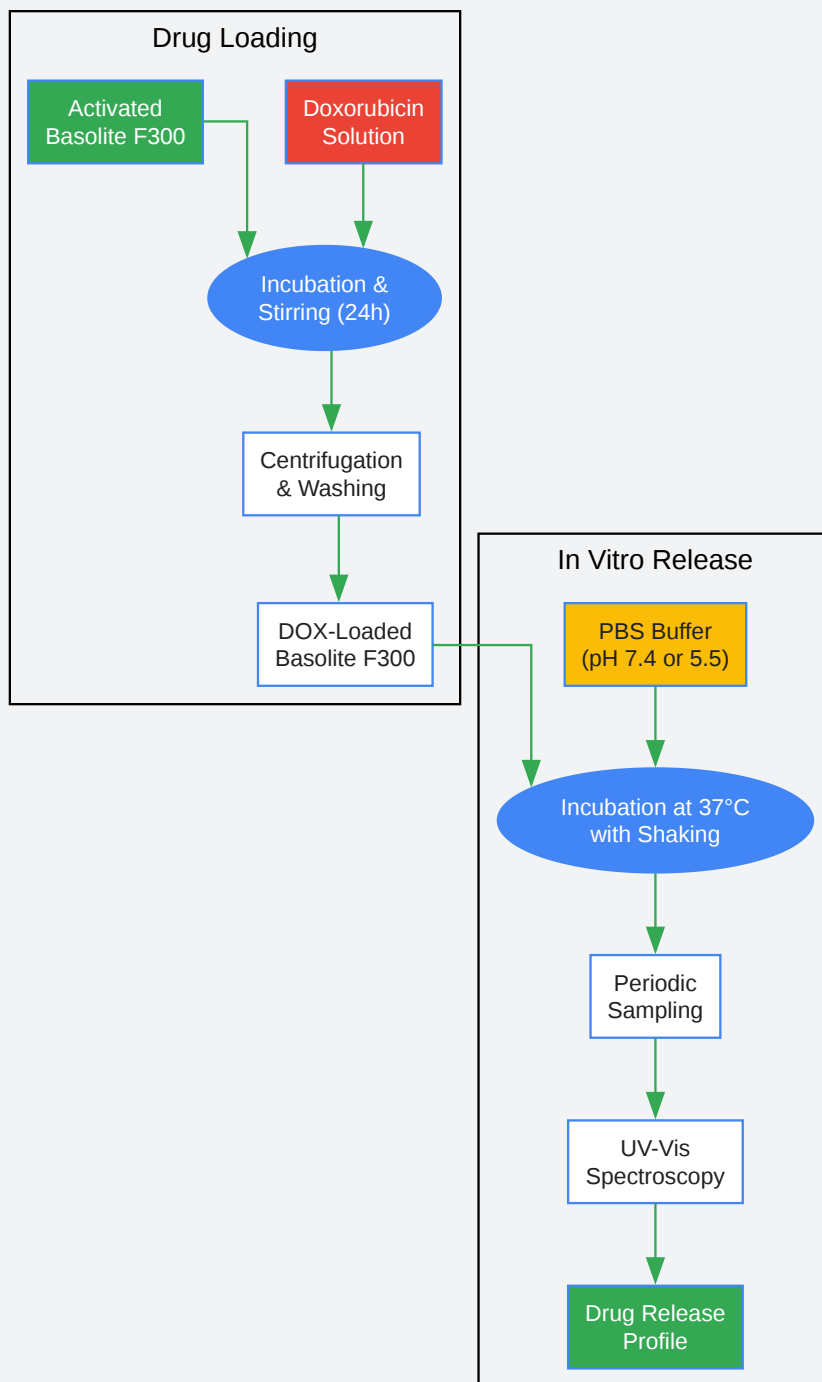
- Disperse 10 mg of activated **Basolite F300** in 10 mL of deionized water.
- Prepare a 1 mg/mL solution of DOX in deionized water.
- Add 5 mL of the DOX solution to the **Basolite F300** suspension.
- Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.
- Collect the DOX-loaded MOF by centrifugation.
- Wash the product with deionized water to remove any surface-adsorbed drug.
- Dry the final product under vacuum.
- The amount of loaded DOX can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

## Experimental Protocol: In Vitro Drug Release Study

**Procedure:**

- Disperse a known amount of DOX-loaded **Basolite F300** in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).
- Incubate the suspension at 37 °C with gentle shaking.
- At predetermined time intervals, collect an aliquot of the release medium after centrifugation.
- Replace the withdrawn volume with fresh release medium to maintain a constant volume.
- Analyze the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

## Drug Delivery Workflow using Basolite F300

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